5-Ethylthiazole-2-carbaldehyde
Overview
Description
5-Ethylthiazole-2-carbaldehyde (5-ETC) is a heterocyclic aldehyde that is used in various scientific research applications. It is a common intermediate in the synthesis of many compounds, including pharmaceuticals and agrochemicals. 5-ETC is also used as a starting material in the synthesis of dyes, pigments, and other industrial chemicals. 5-ETC is a colorless liquid with a pungent odor and is soluble in water. Its chemical formula is C4H4SCHO.
Scientific Research Applications
Chemical Synthesis and Material Science Applications
Synthesis of Heterocyclic Derivatives : A study by Athmani, Farhat, and Iddon (1992) explored the synthesis of various derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, and others from thiazolidine-2,4-dione. The process involved manipulating carbaldehyde groups similar to 5-Ethylthiazole-2-carbaldehyde, highlighting its potential utility in synthesizing novel heterocyclic compounds with possible applications in materials science and pharmacology (Athmani, Farhat, & Iddon, 1992).
Molecular Modification for Antimicrobial Activity : Research by Balaswamy et al. (2012) on the design, synthesis, and antimicrobial activity of novel 2-substituted benzoxazole derivatives utilized carbaldehyde intermediates for the creation of compounds with potential biological activity. This suggests that derivatives of 5-Ethylthiazole-2-carbaldehyde could be modified to enhance their antimicrobial properties (Balaswamy et al., 2012).
Fluorescent Probes for Biological Detection : A study by Wang et al. (2017) on the development of a colorimetric and ratiometric fluorescent probe for detecting biothiols in living cells used ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate. This research demonstrates the potential of using 5-Ethylthiazole-2-carbaldehyde derivatives in designing fluorescent probes for biological and chemical detection (Wang et al., 2017).
Corrosion Inhibition : An investigation into triazole derivatives as corrosion inhibitors for copper in hydrochloric acid by Sudheer and Quraishi (2013) showed that compounds structurally related to 5-Ethylthiazole-2-carbaldehyde could significantly inhibit metal corrosion. This suggests potential applications in material protection and preservation (Sudheer & Quraishi, 2013).
Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and function.
Mode of Action
The mode of action of thiazoles also depends on their specific structure and function. For example, some thiazoles act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazoles can affect various biochemical pathways. For instance, thiamine, a compound that contains a thiazole ring, helps the body release energy from carbohydrates during metabolism. It also aids in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
The molecular and cellular effects of thiazoles can vary widely. Some thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
5-ethyl-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-2-5-3-7-6(4-8)9-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSFVSJVTOHBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylthiazole-2-carbaldehyde | |
CAS RN |
339989-68-3 | |
Record name | 5-ethyl-1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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